2-(5H-Pyrrolo[2,3-b]pyrazin-7-yl)ethanamine is a nitrogen-containing heterocyclic compound characterized by the presence of both pyrrole and pyrazine rings. This compound belongs to the pyrrolopyrazine family, which is recognized for its diverse biological activities and applications across various fields, including pharmaceuticals and organic materials. The compound's molecular formula is , with a molecular weight of approximately 162.19 g/mol .
The compound is classified as a heterocyclic organic compound due to its unique structure that includes multiple nitrogen atoms within its rings. It is associated with various biological roles, particularly in medicinal chemistry, where it has been investigated for potential therapeutic applications .
The synthesis of 2-(5H-Pyrrolo[2,3-b]pyrazin-7-yl)ethanamine can be accomplished through several synthetic pathways. A common approach involves the following steps:
The synthesis requires careful control of reaction conditions, including temperature and solvent choice, to ensure high yields and purity of the final product. The use of cesium carbonate as a catalyst is particularly important for facilitating the cyclization step.
The molecular structure of 2-(5H-Pyrrolo[2,3-b]pyrazin-7-yl)ethanamine can be represented using various chemical notation systems:
The structure features a pyrrole ring fused to a pyrazine ring, contributing to its unique chemical properties and biological activities .
The chemical reactivity of 2-(5H-Pyrrolo[2,3-b]pyrazin-7-yl)ethanamine allows it to participate in various reactions typical for nitrogen-containing heterocycles. Notably, it can undergo:
The compound's ability to engage in these reactions makes it a valuable intermediate in organic synthesis and drug development processes.
The mechanism of action for 2-(5H-Pyrrolo[2,3-b]pyrazin-7-yl)ethanamine primarily involves its interaction with specific molecular targets within biological systems. It has been identified as an inhibitor of certain kinases—enzymes that play critical roles in cell signaling pathways. This inhibition can lead to:
These properties highlight its potential therapeutic applications in oncology and other disease areas characterized by dysregulated kinase activity .
While detailed physical property data such as density and boiling point are not readily available, some key properties include:
The chemical stability and reactivity are influenced by its nitrogen-rich structure, which allows it to participate in various chemical reactions typical for heterocycles.
2-(5H-Pyrrolo[2,3-b]pyrazin-7-yl)ethanamine has numerous scientific applications:
This compound's versatility underscores its significance in research and potential commercial applications across various sectors.
Palladium-catalyzed cross-coupling methodologies have revolutionized the construction of the pyrrolo[2,3-b]pyrazine core, enabling precise C–C and C–N bond formation under mild conditions. A seminal approach employs heteroannulation reactions between N-(3-chloropyrazin-2-yl)-methanesulfonamide and terminal alkynes, leveraging Pd(0) catalysts to form the pyrrole ring in a single step (yields: 65–82%) [2]. This method demonstrates exceptional functional group tolerance, accommodating electron-donating and electron-withdrawing substituents on alkyne precursors.
Chemoselective Suzuki–Miyaura couplings at the C2 position of 2-iodo-4-chloropyrrolo[2,3-b]pyrazines enable sequential functionalization. Pd₂(dba)₃ catalysts achieve >90% selectivity for monoarylation at C2 over C4, preventing diarylation byproducts. Subsequent Buchwald–Hartwig amination at C4 then installs secondary amines (e.g., N-benzylmethylamine) with RuPhos Pd G2 precatalysts (68–77% yield) [7] [4]. Ligand selection critically influences efficiency: XPhos promotes over-reduction, while RuPhos minimizes dehalogenation side products.
Table 1: Ligand Effects in Pd-Catalyzed Amination of 2-Aryl-4-chloropyrrolo[2,3-b]pyrazines
Ligand | Base | Solvent | Conversion (%) | Yield 2-Aryl-4-amine (%) |
---|---|---|---|---|
RuPhos | NaOtert-Bu | tert-Butanol | 94 | 68 |
XPhos | Cs₂CO₃ | Toluene | 45 | 22 |
None | K₃PO₄ | Dioxane | <10 | <5 |
The ethylamine side chain in the target molecule originates from propargylamine intermediates via controlled reduction strategies. Key syntheses begin with Duff formylation of 7-azaindole derivatives, yielding 1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde (75% yield) [6]. Propargylation using propargyl bromide/K₂CO₃ installs the alkyne-functionalized side chain, setting the stage for intramolecular cyclization.
The cyclization proceeds via Sonogashira coupling between bromopyrazine precursors and terminal alkynes, followed by in situ heteroannulation. Pd(PPh₃)₄/CuI co-catalysis in diisopropylamine generates exocyclic alkenes, which undergo catalytic hydrogenation (Pd/C, H₂) to saturate the C=C bond. Final reduction of the propargylamine to the ethylamine side chain employs borane complexes (e.g., BH₃·THF) or heterogeneous hydrogenation (40–60 psi, 50°C), with yields optimized by suppressing oligomerization through dilute reaction conditions [6] [8].
Table 2: Optimization of Propargylamine-to-Ethylamine Reduction
Reduction System | Pressure/Temp | Solvent | Additive | Yield (%) |
---|---|---|---|---|
Pd/C (10%) | 40 psi, 50°C | EtOAc | – | 78 |
PtO₂ | 60 psi, 25°C | MeOH | AcOH | 65 |
BH₃·THF | –, 65°C | THF | – | 82 |
NaBH₄/CoCl₂ | –, 25°C | EtOH | – | 45 |
Solid-phase peptide synthesis (SPPS) enables precise side-chain engineering of 2-(5H-pyrrolo[2,3-b]pyrazin-7-yl)ethanamine derivatives. Trityl-based resins anchor primary amines via acid-labile linkages, permitting selective liberation under mild acidic conditions (e.g., 1% TFA/DCM) without pyrrole ring degradation [8]. The ethylamine moiety is incorporated as Fmoc-protected 2-(bromomethyl)-5H-pyrrolo[2,3-b]pyrazine building blocks, coupled using carbodiimide activators (DIC, HOBt).
Modern green SPPS protocols employ Oxyma Pure/tert-butyl ethyl carbodiimide (TBEC) in N-butylpyrrolidinone (NBP)/dimethyl carbonate (DMC) mixtures. This system achieves near-quantitative coupling efficiency for sequences containing unprotected arginine, histidine, and tryptophan – residues prone to side reactions with conventional methods. Crucially, the ethylamine side chain remains inert under these conditions, enabling its orthogonal modification post-assembly [5]. Resin cleavage with TFA/H₂O/triisopropylsilane (95:2.5:2.5) simultaneously deprotects the ethylamine group while liberating the peptide-resin linkage.
Solvent polarity and coordination ability dictate regiochemical outcomes in pyrrolo[2,3-b]pyrazine ring closures. Polar aprotic solvents (DMF, NMP) favor N1-alkylation in Paal-Knorr-type condensations, while protic solvents (MeOH, iPrOH) promote C7-substitution due to hydrogen-bond-assisted proton transfer [9]. For Sonogashira cyclizations, diisopropylamine uniquely suppresses alkyne homocoupling while facilitating Pd(0) reductive elimination – attributes absent in triethylamine or DMF [2].
Dielectric effects profoundly influence ring-closure kinetics. High-ε solvents (DMSO, ε=46.7) accelerate intramolecular aldol-type cyclizations of aldehyde intermediates (e.g., 2-bromo-5H-pyrrolo[2,3-b]pyrazine-7-carboxaldehyde) by stabilizing dipolar transition states [10]. Conversely, low-ε solvents (toluene, ε=2.4) enhance heteroaryl halide reactivity in Pd-catalyzed steps by preventing catalyst solvation. Supercritical CO₂ (scCO₂) emerges as a tunable alternative, where regioselectivity is modulated via pressure-dependent solvent density adjustments (85% C7-selectivity at 200 bar) [9].
Table 3: Solvent Effects on Pyrrolo[2,3-b]pyrazine Cyclization Regioselectivity
Solvent | Dielectric Constant (ε) | Pd-Catalyzed Coupling Yield (%) | C7-Alkylation Ratio | Preferred Pathway |
---|---|---|---|---|
DMF | 36.7 | 88 | 1:3.2 | N1-Alkylation |
MeOH | 32.7 | 76 | 1:1.1 | Competing |
iPrOH | 19.9 | 81 | 4.5:1 | C7-Alkylation |
Toluene | 2.4 | 92 | 1:9.8 | N1-Alkylation |
scCO₂ | 1.6 (200 bar) | 95 | 6.3:1 | C7-Alkylation |
CAS No.: 31373-65-6
CAS No.: 18810-58-7
CAS No.: 23103-35-7
CAS No.:
CAS No.: 637-23-0
CAS No.: 731002-50-9